molecular formula C11H19N3 B8765931 1-(1-Adamantyl)guanidine

1-(1-Adamantyl)guanidine

Cat. No.: B8765931
M. Wt: 193.29 g/mol
InChI Key: LFYYWNBMKVGMPJ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)guanidine is a guanidine derivative featuring the rigid, lipophilic adamantane scaffold. Its synthesis involves reacting 1-aminoadamantane with cyanamide under controlled conditions . The adamantyl group confers unique steric and electronic properties, enhancing metabolic stability and binding affinity in biological systems. Notably, this compound exhibits unusual chemical behavior, such as decomposition into guanidine hydrochloride and 1-adamantyl chloride upon treatment with concentrated HCl, a reaction attributed to the stability of the tertiary adamantyl carbonium ion .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(1-adamantyl)guanidine

InChI

InChI=1S/C11H19N3/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H4,12,13,14)

InChI Key

LFYYWNBMKVGMPJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C(N)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The adamantyl group in 1-(1-Adamantyl)guanidine significantly influences its pharmacokinetic properties. The incorporation of this moiety can enhance lipophilicity and improve the compound's interaction with biological targets. Research indicates that compounds containing the adamantyl structure exhibit improved therapeutic indices, making them suitable candidates for various therapeutic applications .

Targeting Sigma Receptors
this compound has been studied as a ligand for sigma receptors, particularly sigma-1 receptors (S1R), which are overexpressed in several cancer types. For instance, the iodine-124 labeled variant of this compound has been shown to effectively image S1R overexpressing tumors in preclinical models. This application is promising for developing non-invasive imaging techniques to monitor tumor progression and response to treatment .

Drug Delivery Systems

Nanocarrier Development
The adamantyl moiety facilitates the design of advanced drug delivery systems (DDS). Research highlights its role in enhancing the stability and efficacy of drug formulations. Adamantane-based nanoparticles have demonstrated potential in crossing biological barriers, such as the blood-brain barrier, making them valuable for treating neurological disorders . These nanoparticles can encapsulate therapeutic agents and target them specifically to diseased tissues, thereby minimizing systemic side effects.

Gene Therapy Applications
In gene therapy, this compound can be employed to improve the delivery of therapeutic genes to specific cells. Its ability to form non-covalent interactions with cellular components aids in intracellular delivery processes, enhancing the effectiveness of genetic interventions .

Case Studies and Research Findings

Study Application Findings
Korabecny et al. (2019)Drug DevelopmentDemonstrated improved pharmacokinetic properties of adamantane-based drugs.
Lamoureux & Artavia (2010)Pharmacological ActivityReviewed various adamantane derivatives with significant biological activities across multiple therapeutic areas.
Imaging Studies (2015)Tumor ImagingIodine-124 labeled 1-(4-iodophenyl)-3-(2-adamantyl)guanidine showed specific accumulation in S1R overexpressing tumors, indicating potential for cancer imaging .

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The guanidine nitrogen atoms participate in alkylation and arylation, forming substituted derivatives. A notable example involves reactions with cyanamides and amines under Lewis acid catalysis:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationN-Methyl-3-ethylaniline, AlCl₃, chlorobenzene (reflux)Trisubstituted guanidine81%
Arylation1-Naphthyl cyanamide, AlCl₃N-(1-Naphthyl)-N'-(3-ethylphenyl)guanidine95% (crude)

These reactions proceed via nucleophilic attack on the cyanamide carbon, followed by deprotonation. Steric hindrance from the adamantyl group necessitates optimized conditions (e.g., elevated temperatures, Lewis acids) to achieve high yields .

Acylation and Urea Formation

The primary amine of the guanidine group reacts with acylating agents to form amides or ureas:

Example Reaction :
1-(1-Adamantyl)guanidine + (1-Adamantyl)acetyl chlorideN-(1-Adamantyl)-N-(4-guanidinobenzyl)urea\text{this compound + (1-Adamantyl)acetyl chloride} \rightarrow N\text{-(1-Adamantyl)-}N'\text{-(4-guanidinobenzyl)urea}

  • Conditions : DMF, room temperature, 12 hours.

  • Yield : Quantified via HPLC and ESI-MS (m/z=342[M+H]+m/z = 342 \, [\text{M} + \text{H}]^+) .

Adamantane-derived acyl chlorides enhance lipophilicity, making these derivatives valuable in medicinal chemistry for targeting hydrophobic binding pockets .

Halogenation (Iodination)

Radiohalogenation enables applications in molecular imaging. A palladium-catalyzed method produces iodine-124-labeled derivatives:

Protocol :

  • React this compound with tributyltin precursor.

  • Introduce 124I^{124}\text{I} via isotopic exchange.

  • Purify using solid-phase extraction.

Key Data :

  • Radiochemical Yield : >95% .

  • Binding Affinity : Kd=9nMK_d = 9 \, \text{nM} for sigma-1 receptors .

This method is critical for synthesizing tumor-targeting agents like 124I^{124}\text{I}-IPAG, used in PET imaging of breast and prostate cancers .

Nitration and Electrophilic Aromatic Substitution

While direct nitration of the adamantane core is uncommon, the guanidine group directs electrophilic attacks:

Nitration of Adamantyl-Guanidine Hybrids :

  • Reagents : Mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4), acetyl nitrate.

  • Outcome : Ortho/meta/para regioselectivity (78/6/16 ratio) observed in nitrated derivatives .

  • Mechanism : The electron-withdrawing guanidine group deactivates the aromatic ring, favoring meta-substitution unless steric effects dominate .

Complexation and Coordination Chemistry

The guanidine group acts as a ligand in metal complexes, facilitating applications in catalysis:

Example : Mercury(II) chloride-mediated synthesis of guanidine-thiourea hybrids :
This compound + HgCl2Hg-coordinated intermediate\text{this compound + HgCl}_2 \rightarrow \text{Hg-coordinated intermediate}

  • Role of HgCl₂ : Promotes desulfurization, enabling guanidine formation from thiourea precursors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Amines

Amantadine (1-adamantanamine) and rimantadine (1-(1-adamantyl)ethanamine) are adamantane derivatives with established antiviral activity against influenza A. Unlike 1-(1-Adamantyl)guanidine, these compounds lack the guanidine group, instead featuring primary and secondary amines.

Property This compound Amantadine Rimantadine
Molecular Formula C₁₁H₁₈N₃ C₁₀H₁₇N C₁₂H₂₁N
Molecular Weight 192.29 g/mol 151.25 g/mol 179.30 g/mol
Key Functional Group Guanidine Primary amine Secondary amine
Biological Target Gating pore channels Influenza A M2 ion channel Influenza A M2 ion channel
Synthesis Cyanamide + 1-aminoadamantane Adamantane carboxylate reduction Ethylamine substitution

Key Differences :

  • The guanidine group in this compound enables stronger hydrogen bonding and basicity (pKa ~13) compared to amines in amantadine (pKa ~10) .
  • Rimantadine’s ethylamine side chain enhances lipophilicity, improving blood-brain barrier penetration relative to this compound .
Adamantyl Thioureas and Carbothioamides

Adamantyl thioureas (e.g., N-(1-adamantyl)carbothioamides) share the adamantane core but replace guanidine’s NH₂ groups with thiourea moieties. These compounds exhibit antimicrobial activity against multidrug-resistant pathogens, such as Pseudomonas aeruginosa .

Property This compound N-(1-Adamantyl)carbothioamides
Functional Group Guanidine Thiourea
Synthesis Cyanamide reaction Adamantyl isothiocyanate + amines
Bioactivity Ion channel blockade Antibacterial
Stability Decomposes in strong acid Stable under physiological pH

Key Differences :

  • Thioureas exhibit lower basicity than guanidines, reducing nonspecific cellular toxicity .
  • This compound’s guanidine group may enhance binding to polar targets (e.g., voltage-gated sodium channels) compared to thioureas .
Other Guanidine Derivatives

1-(2,4-Xylyl)guanidine and 1-(cyclohexyl)guanidine are structurally analogous but lack the adamantane moiety.

Property This compound 1-(2,4-Xylyl)guanidine
Core Structure Adamantane Xylene
Molecular Weight 192.29 g/mol 177.22 g/mol
Target Specificity Broad-spectrum ion channels Selective sodium channel blockade
Lipophilicity High (LogP ~4.2) Moderate (LogP ~2.8)

Key Differences :

  • The adamantyl group in this compound enhances membrane permeability and prolongs half-life compared to aromatic guanidines .
  • Steric bulk from adamantane may limit access to certain binding pockets, reducing specificity observed in smaller analogs .

Preparation Methods

Condensation of 1-Aminoadamantane with S-Methylisothiosemicarbazide Hydroiodide

A widely adopted method involves the direct condensation of 1-aminoadamantane with S-methylisothiosemicarbazide hydroiodide (7). This one-pot reaction proceeds under mild conditions, typically in anhydrous tetrahydrofuran (THF) or dichloromethane, and yields the target compound in >85% purity after recrystallization.

Reaction Conditions

  • Molar Ratio : 1:1 (1-aminoadamantane to S-methylisothiosemicarbazide hydroiodide)

  • Solvent : THF or CH₂Cl₂

  • Temperature : Room temperature (25°C)

  • Reaction Time : 12–24 hours

  • Workup : Filtration, solvent removal under reduced pressure, and recrystallization from ethanol/ether.

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the adamantane-bound amine on the electrophilic carbon of the isothiosemicarbazide, followed by elimination of methyl mercaptan (CH₃SH). The intermediate thiol adduct is subsequently oxidized to the guanidine product.

Aluminum Chloride-Catalyzed Cyanamide-Amine Coupling

An alternative approach leverages the reaction of 1-cyanoadamantane with ammonium chloride or substituted amines in the presence of AlCl₃ as a Lewis acid catalyst. This method, adapted from US5489709A, achieves moderate yields (65–75%) but requires stringent control of stoichiometry.

Key Parameters

  • Catalyst : AlCl₃ (1 mole equivalent per cyanamide group)

  • Solvent : Chlorobenzene or toluene

  • Temperature : Reflux (110–130°C)

  • Reaction Time : 5–8 hours

  • Purification : Flash chromatography (silica gel, 5–25% MeOH in ethyl acetate).

Limitations
Steric hindrance from the adamantane group reduces reaction efficiency, necessitating excess amine (1.2–1.5 equivalents) to drive the reaction to completion.

Optimization Strategies for Enhanced Yield

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but compromise product purity due to side reactions. Non-polar solvents like chlorobenzene minimize byproduct formation but require higher temperatures.

Table 1: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Yield (%)Purity (%)
THF258892
Chlorobenzene1107285
DMF806578

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a co-catalyst in AlCl₃-mediated reactions improves yields by 10–15%, likely through stabilization of the transition state.

Analytical Characterization

Spectroscopic Validation

This compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.65 (s, 12H, adamantane), δ 3.12 (s, 4H, NH₂), δ 6.98 (br s, 1H, NH).

  • Mass Spectrometry : m/z 247.2 [M+H]⁺ (calculated for C₁₁H₁₉N₃: 247.16).

Table 2: Comparative Analytical Data

MethodKey Peaks/ValuesSource
¹H NMRδ 1.65 (adamantane CH₂)
IR1640 cm⁻¹ (C=N stretch)
Elemental AnalysisC 70.68%, H 6.53%, N 12.36%

Applications and Derivatives

While the primary focus is synthesis, this compound serves as a precursor for liposome-incorporated drug delivery systems. Its guanidinium group facilitates interactions with phosphate moieties in lipid bilayers, enhancing cellular uptake. Derivatives with halogen or alkoxy substituents on the aromatic ring exhibit improved binding affinities in therapeutic contexts .

Q & A

Q. What are the established synthetic routes for 1-(1-Adamantyl)guanidine, and how can its purity be validated?

Methodological Answer: Synthesis typically involves coupling 1-adamantylamine with a guanidine precursor (e.g., cyanamide derivatives) under reflux conditions. For example, analogous adamantyl-imidazolium compounds are synthesized via alkylation or condensation reactions, yielding 45–63% efficiency . Post-synthesis validation includes:

  • Melting Point Analysis : Compare observed values with literature (e.g., adamantyl derivatives in show 171–200°C ranges).
  • Spectroscopic Characterization : Use 1H^1H NMR to confirm adamantyl proton signals (δ ~1.6–2.2 ppm, characteristic of adamantane’s rigid structure) and 13C^{13}C NMR to verify guanidine carbon resonances (δ ~155–160 ppm) .
  • Chromatography : Employ HPLC or TLC with UV detection to assess purity (>95% recommended for biological assays).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard), lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if handling powders to avoid inhalation .
  • Ventilation : Work in a fume hood to mitigate exposure to toxic byproducts (e.g., ammonia or volatile solvents).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and collect solid waste in sealed containers labeled for hazardous organic compounds .

Q. How should researchers design a robust experimental framework for studying this compound’s biological activity?

Methodological Answer:

  • Hypothesis-Driven Design : Frame the study around specific targets (e.g., ion channel modulation, enzyme inhibition) based on guanidine’s known pharmacophore properties .
  • Controls : Include positive controls (e.g., metformin for guanidine-related metabolic studies) and vehicle controls (e.g., DMSO solubility checks).
  • Dose-Response Curves : Test 5–6 concentrations (e.g., 1 μM–100 μM) in triplicate to calculate IC50_{50}/EC50_{50} values. Use statistical tools like ANOVA to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthesized this compound batches?

Methodological Answer:

  • Variable Isolation : Test for solvent polarity effects (e.g., DMSO vs. CDCl3_3 in NMR) or trace metal contamination (use EDTA washes).
  • Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals. For example, adamantyl CH2_2 groups show distinct 1H^1H-13C^{13}C correlations .
  • Collaborative Validation : Cross-verify data with independent labs or computational modeling (e.g., DFT calculations for expected chemical shifts) .

Q. What strategies optimize host-guest binding studies involving this compound and cyclodextrins?

Methodological Answer:

  • Titration Experiments : Use isothermal titration calorimetry (ITC) to measure binding constants (KaK_a) and stoichiometry.
  • Competitive Assays : Introduce fluorescent probes (e.g., dansyl derivatives) to quantify displacement efficiency .
  • Structural Insights : Pair NMR data (e.g., NOE effects) with X-ray crystallography of co-crystals to map binding sites .

Q. How can researchers address low reproducibility in pharmacological assays with this compound?

Methodological Answer:

  • Batch Consistency : Standardize synthetic protocols (e.g., strict temperature control during guanidinylation).
  • Assay Validation : Pre-test cell line viability (e.g., MTT assays) and confirm compound stability in buffer (pH 7.4, 37°C) via LC-MS over 24 hours.
  • Data Transparency : Publish raw data (e.g., absorbance/fluorescence readings) in supplementary materials to enable peer verification .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., serum)?

Methodological Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound.
  • Detection : Employ UPLC-MS/MS with a stable isotope-labeled internal standard (e.g., 13C^{13}C-guanidine) for high sensitivity (LOQ < 1 ng/mL).
  • Validation : Follow FDA guidelines for accuracy (85–115%), precision (RSD < 15%), and matrix effect evaluation .

Q. How should researchers design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with substitutions on the guanidine moiety (e.g., alkyl, aryl groups) or adamantyl positions (e.g., 3- vs. 4-substitution) .
  • High-Throughput Screening : Use 96-well plates to test libraries against target proteins (e.g., NMDA receptors).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic priorities .

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